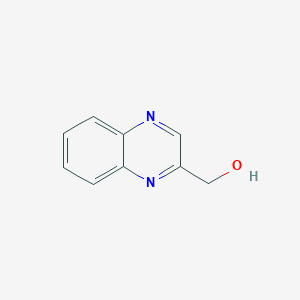

![molecular formula C5H4N4S B1298305 [1,2,4]Triazolo[4,3-b]pyridazine-6-thiol CAS No. 58826-44-1](/img/structure/B1298305.png)

[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

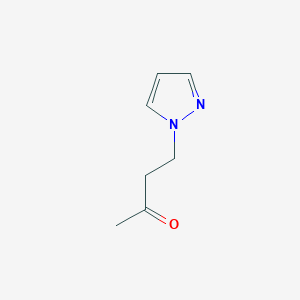

“[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol” is a chemical compound that has been studied for its potential use in various applications. It is an agonist selective for alpha2- and alpha3-containing GABAA receptors and is a nonsedating anxiolytic in rodents and primates . It is also a promising starting molecule for designing potent BRD4 BD inhibitors .

Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol” involves a two-step process. The process involves the cyclocondensation of bis (4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes with 2 equivalents of a compound in refluxing EtOH containing a few drops of triethylamine .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol” has been characterized by determining the crystal structures of BD1 in complex with four selected inhibitors .Chemical Reactions Analysis

“[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol” has been used as a building block in the synthesis of new low-sensitivity high-energy materials . It has also been used in the development of BRD4 inhibitors against various diseases .Scientific Research Applications

Medicinal Chemistry

The [1,2,4]Triazolo[4,3-b]pyridazine compounds have been used in medicinal chemistry for various purposes. For instance, they have shown potential in inhibiting the c-Met protein kinase, which plays a crucial role in cancer cell growth and survival . They have also demonstrated GABA A allosteric modulating activity .

Fluorescent Probes

These compounds have been used as fluorescent probes. Fluorescent probes are substances that absorb light at a certain wavelength and then re-emit light at a longer wavelength. They are used in many areas of biological research and medical diagnostics .

Structural Units of Polymers

[1,2,4]Triazolo[4,3-b]pyridazine compounds have been incorporated into polymers for use in solar cells . This is due to their ability to absorb light and convert it into electricity.

Anti-inflammatory Agents

These compounds have shown potential as anti-inflammatory agents. Inflammation is a biological response to harmful stimuli, and anti-inflammatory agents can help reduce this response .

Antibacterial and Antifungal Agents

[1,2,4]Triazolo[4,3-b]pyridazine compounds have been tested for their antibacterial and antifungal properties. They have shown high activity against E. coli, P. aeruginosa, S. aureus, and C. albicans .

High Energy Materials

In another application, these compounds have been used to construct new low-sensitivity high-energy materials . This is due to their high nitrogen content and stable chemical structure.

Mechanism of Action

Target of Action

The primary targets of [1,2,4]Triazolo[4,3-b]pyridazine-6-thiol are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a key player in DNA repair, and its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells . EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation is often associated with certain types of cancer .

Mode of Action

[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol interacts with its targets, leading to significant changes in cellular processes. It inhibits the activity of PARP-1 and EGFR, thereby disrupting DNA repair and cell proliferation . The compound’s interaction with these targets has been confirmed through molecular docking studies .

Biochemical Pathways

The inhibition of PARP-1 and EGFR by [1,2,4]Triazolo[4,3-b]pyridazine-6-thiol affects multiple biochemical pathways. It disrupts the DNA repair pathway, leading to the accumulation of DNA damage . It also interferes with the EGFR signaling pathway, which can affect cell proliferation, migration, and survival .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related compounds .

Result of Action

The result of [1,2,4]Triazolo[4,3-b]pyridazine-6-thiol’s action is the induction of apoptosis in cancer cells . Specifically, it has been shown to induce apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

Future Directions

properties

IUPAC Name |

5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c10-5-2-1-4-7-6-3-9(4)8-5/h1-3H,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVINVFBKZSHGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359009 |

Source

|

| Record name | STK741258 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58826-44-1 |

Source

|

| Record name | STK741258 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluorophenoxy)ethyl]piperazine](/img/structure/B1298226.png)

![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)

![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298236.png)

![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)

![Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester](/img/structure/B1298269.png)

![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)

![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)